Urolinin

Description

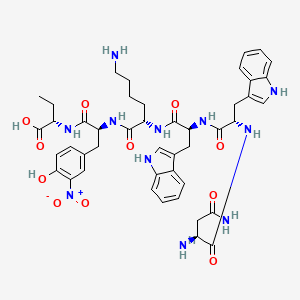

Structure

2D Structure

Properties

Molecular Formula |

C45H55N11O11 |

|---|---|

Molecular Weight |

926.001 |

Appearance |

Solid powder |

Synonyms |

Urolinin; nWWK-Tyr(3-NO2)-Abu.; (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid |

Origin of Product |

United States |

Discovery and Chemical Synthesis of Urolinin and Its Analogs

Design Principles for Linear Peptidic Urotensin-II Agonists

The design of linear peptidic Urotensin-II agonists like Urolinin is informed by the structural and functional analysis of the endogenous ligands, U-II and URP. researchgate.netgoogle.com While U-II and URP are cyclic peptides stabilized by a disulfide bridge, they share a highly conserved core sequence, which is believed to be crucial for receptor interaction. researchgate.netgoogle.com

Key design principles for developing linear agonists often involve identifying the minimal pharmacophore required for receptor activation and mimicking its presentation in a linear format. acs.orgamericanpharmaceuticalreview.com This can involve retaining key amino acid residues and their relative spatial orientation, even without the constraining disulfide bond found in the cyclic peptides. Studies on the structural requirements for U-IIR activation have provided a detailed view of these features. nih.govresearchgate.net

For this compound, described as nWWK-Tyr(3-NO2)-Abu, the sequence reflects a selection of amino acids potentially mimicking the crucial residues within the U-II pharmacophore. medkoo.com The inclusion of modified or non-proteinogenic amino acids can be a deliberate design choice to enhance properties like potency, selectivity, or metabolic stability. medkoo.comacs.org The linear structure aims to overcome potential limitations associated with the cyclic constraint of natural U-II, while still effectively engaging the U-IIR. medkoo.comresearchgate.net

Synthetic Methodologies for this compound and Related Peptidic Constructs

The synthesis of peptidic compounds like this compound and its analogs typically employs established peptide synthesis techniques, often involving the incorporation of non-proteinogenic amino acids and strategic modifications. medkoo.comacs.orgbachem.com

Peptide Synthesis Techniques

The primary methods for synthesizing peptides include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis. bachem.comqyaobio.comwikipedia.org SPPS is widely used for its efficiency in assembling peptide chains sequentially on an insoluble solid support. bachem.comwikipedia.org This method involves anchoring the C-terminus of the first amino acid to a resin and then coupling subsequent protected amino acids in a step-wise manner. bachem.comwikipedia.org SPPS allows for the rapid assembly of peptide chains and can be automated. bachem.com LPPS, while less common for routine synthesis in research settings compared to SPPS, remains useful for large-scale production and the synthesis of shorter peptides. bachem.comwikipedia.org

For longer or more complex peptides, strategies like protected fragment condensation or native chemical ligation may be employed, where pre-synthesized peptide fragments are joined together. qyaobio.com Microwave-assisted SPPS is another technique that can enhance reaction efficiency, particularly for challenging couplings. qyaobio.comrsc.org

While specific details on the synthesis of this compound itself are not extensively detailed in the provided snippets, its peptidic nature and the mention of its structure as nWWK-Tyr(3-NO2)-Abu strongly suggest the use of standard peptide synthesis techniques, likely SPPS, to assemble the amino acid sequence. medkoo.com

Incorporation of Non-Proteinogenic Amino Acids and Modifications (e.g., nWWK-Tyr(3-NO2)-Abu)

The synthesis of this compound involves the incorporation of non-proteinogenic amino acids and modifications, as indicated by its structure nWWK-Tyr(3-NO2)-Abu. medkoo.com Non-proteinogenic amino acids are amino acids that are not among the 20 (or 22 including selenocysteine (B57510) and pyrrolysine) genetically encoded amino acids found in proteins. wikipedia.orgwikipedia.org Their incorporation into peptides can impart desired properties not achievable with standard amino acids. wikipedia.orgnih.govfrontiersin.org

In the case of this compound, the structure includes Tyr(3-NO2), which is a modified tyrosine residue with a nitro group at the 3-position of the phenyl ring, and Abu, which refers to alpha-aminobutyric acid. medkoo.com The "n" preceding WWK likely indicates a modification to the N-terminus or the tryptophan residue, although the exact nature is not explicitly defined in the provided context. The synthesis of peptides containing such modified or non-proteinogenic amino acids requires specific synthetic strategies. This can involve using commercially available protected forms of these amino acids during SPPS or synthesizing them separately and then incorporating them into the growing peptide chain. rsc.org Techniques for incorporating non-proteinogenic amino acids are well-established in peptide chemistry and can involve methods like amber stop codon suppression technology for ribosomal synthesis or direct chemical synthesis for non-ribosomal peptides. nih.govfrontiersin.orgnih.gov Given this compound's likely synthetic origin, chemical synthesis methods are more probable.

The incorporation of Tyr(3-NO2) and Abu in this compound is a deliberate modification aimed at influencing its interaction with the U-IIR and potentially improving its pharmacological profile, such as enhancing metabolic stability, which has been observed for this compound compared to wild-type U-II. medkoo.comnih.govacs.org

Strategic Derivatization for Enhanced Research Utility

Strategic derivatization of peptides like this compound can be employed to enhance their utility in research. Derivatization involves chemically modifying the compound to introduce new functional groups or labels. This can be done for various purposes, including improving detection methods, enabling conjugation to other molecules (e.g., fluorophores for imaging or solid supports for affinity studies), or altering physicochemical properties like solubility or stability. nih.govnih.gov

For peptidic U-IIR agonists, derivatization could be used to:

Synthesize fluorescently labeled versions for binding assays or cellular localization studies.

Immobilize the peptide on a solid phase for studying receptor-ligand interactions or for use in purification processes.

Introduce tags for detection or purification, such as biotinylation.

While the provided information does not detail specific derivatization strategies applied directly to this compound, the concept of strategic derivatization is a common practice in peptide research to create tools for deeper molecular insights and to facilitate various experimental approaches. acs.orgnih.govnih.gov The ability to derivatize this compound would enhance its value as a research tool for studying the U-II system and U-IIR function.

Detailed Research Findings

Research findings related to this compound highlight its characterization as a linear peptidic Urotensin-II Receptor Agonist. medkoo.comnih.gov Studies have shown this compound to possess low nanomolar potency at the U-IIR. medkoo.comnih.gov Furthermore, this compound has demonstrated improved metabolic stability compared to wild-type U-II, with a reported metabolic stability of 1319 minutes, which is 6.3-fold higher than that of wild-type U-II. medkoo.com

These findings underscore the success of the design principles employed to create a linear analog that retains potent agonist activity while exhibiting enhanced stability, a desirable characteristic for research compounds and potential therapeutic leads. medkoo.comnih.govacs.org The development of this compound as the first potent linear U-II analog represents a significant outcome from systematic SAR studies and the exploration of modified peptide structures. nih.govacs.org

While detailed synthetic yields or specific reaction conditions for this compound are not provided in the search results, the reported biological activity and improved metabolic stability are key research findings demonstrating the successful synthesis and characterization of this compound.

Data Tables

Based on the provided search results, the following data points regarding this compound can be presented in a table:

| Property | Value | Source |

| Synonym | This compound; nWWK-Tyr(3-NO2)-Abu | medkoo.com |

| IUPAC/Chemical Name | (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid | medkoo.com |

| InChi Key | ZMNQEJGQZVYZOH-JYGCDXMGSA-N | medkoo.com |

| CAS# | Unknown | medkoo.com |

| EC50 (U-IIR agonist) | 4.75 nM | medkoo.comacs.org |

| Metabolic Stability | 1319 minutes | medkoo.com |

| Fold Improvement in Metabolic Stability (vs wild-type U-II) | 6.3-fold | medkoo.com |

Structure Activity Relationship Sar Studies of Urolinin and Urotensin Ii Variants

Comprehensive Substitution Mapping of Urotensin-II for Receptor Activation

Comprehensive substitution mapping, such as alanine (B10760859) scanning, has been employed to determine the contribution of individual amino acid residues in Urotensin-II to receptor activation. nih.govnih.govnih.govresearchgate.net These studies involve systematically replacing each amino acid in the peptide sequence with alanine (or other amino acids) and assessing the impact on biological activity, typically measured through calcium mobilization assays or vasoconstriction in tissue preparations like rat aortic rings. nih.govnih.govresearchgate.netnih.gov A complete permutation library of U-II variants with single substitutions has provided a detailed view of the structural requirements for UT receptor activation. nih.gov

Identification of Critical Amino Acid Positions and Side Chain Contributions

SAR studies have identified key amino acid positions and the nature of their side chains that are critical for Urotensin-II's biological activity. The C-terminal cyclic hexapeptide sequence, c[Cys-Phe-Trp-Lys-Tyr-Cys], is highly conserved across species and is essential for biological activity. nih.govguidetopharmacology.orgrsc.orgresearchgate.net Within this cyclic core, the residues Trp, Lys, and Tyr form a crucial triad (B1167595) (WKY) that represents key pharmacophoric elements necessary for receptor binding and activation. nih.govrsc.orgresearchgate.netgoogle.com

Specific contributions of these residues and others have been highlighted:

Lysine (Lys8): The positive charge of the primary aliphatic amine at position 8 (Lys8 in human U-II) and its spatial orientation are crucial for both receptor occupation and activation. nih.gov Modification of Lys8, for instance, to ornithine, can lead to antagonists of the urotensinergic system. google.com

Tyrosine (Tyr9): The presence of an aromatic moiety at position 9 (Tyr9 in human U-II) is a key chemical requirement. nih.gov

Tryptophan (Trp7): Along with Lys8 and Tyr9, Trp7's hydrophobic side chain is part of the essential pharmacophoric triad. nih.govrsc.orgresearchgate.net

Cysteine (Cys5 and Cys10): These residues form the disulfide bridge that constrains the cyclic structure, which is important for biological activity. nih.govrsc.orgcore.ac.ukmbimph.com Disrupting this cyclic structure generally leads to a significant loss in UT affinity. guidetopharmacology.org

Aspartic Acid (Asp4): While the N-terminal region is more variable, the presence of an acidic residue (like Asp4 in human U-II) preceding the cyclic core appears necessary for biological activity. core.ac.ukmbimph.com

Studies involving substitutions at these positions have demonstrated their critical roles. For example, alanine substitution of residues within the cyclic core often significantly reduces binding affinity and contractile activity. researchgate.net

Determinants of Receptor Agonism and Potency (e.g., low nanomolar potency)

The potency of Urotensin-II and its analogues is significantly influenced by the structural features identified in SAR studies. The conserved cyclic hexapeptide core is fundamental for high affinity binding and agonist activity. guidetopharmacology.orgguidetopharmacology.orgphysiology.org Urotensin-II is known to be a potent vasoconstrictor, acting in the nanomolar concentration range. nih.govahajournals.orgnih.govahajournals.org

Urolinin, a linear U-II agonist, has been specifically reported to show low nanomolar potency. medkoo.comnih.gov This indicates that while the cyclic structure is important, it is possible to design linear analogues that retain high potency, likely by mimicking the bioactive conformation of the cyclic peptide. The EC50 value for this compound has been reported as 4.75 nM in a calcium mobilization assay. medkoo.com

The binding affinity of U-II to the human UT receptor is also in the nanomolar range, with reported KD values around 0.24 nM in human skeletal muscle and IC50 values around 9.36 nM in recombinant human UT expressing cells. rsc.orgnih.gov Potent agonists typically exhibit EC50 values in the sub-nanomolar to low nanomolar range in functional assays like calcium mobilization or vasoconstriction. nih.govguidetopharmacology.orgphysiology.orgahajournals.orgnih.gov

Here is a table summarizing some illustrative potency data for Urotensin-II and related peptides from the search results:

| Peptide | Assay / Tissue | EC50 (nM) | Reference |

| Goby Urotensin-II | Rat isolated aortae | 0.7 | guidetopharmacology.org |

| Goby [5-12]U-II | Rat isolated aortae | 0.5 | guidetopharmacology.org |

| Goby [6-12]U-II | Rat isolated aortae | 3.0 | guidetopharmacology.org |

| Goby [5-11]U-II | Rat isolated aortae | >100 | guidetopharmacology.org |

| hU-II | Human UT receptor (HEK293 cells) | 0.12 ± 0.03 | nih.gov |

| hU-II | Rat UT receptor (HEK293 cells) | 1.14 ± 0.01 (Ki) | nih.gov |

| hU-II | Rat aortic ring | 1.34 ± 0.17 | psu.edu |

| hU-II | Rat thoracic aorta | 3.5 ± 1.1 | nih.gov |

| URP | Human UT receptor (CHO cells) | 4.8 | physiology.org |

| URP | Rat UT receptor (CHO cells) | 0.55 | physiology.org |

| This compound | Urotensin-II Receptor | 4.75 | medkoo.com |

Influence of Peptide Length and Conformation on Biological Activity

The length of Urotensin-II peptides varies across species, ranging from 11 amino acids in humans to 17 in mice, primarily due to variations in the N-terminal region. nih.govresearchgate.net Despite this variability, the C-terminal cyclic hexapeptide core is highly conserved and is the minimal sequence required for maintaining high potency. nih.govguidetopharmacology.orgrsc.orgcore.ac.ukphysiology.org

Truncation studies have shown that removing residues from the N- or C-termini outside the cyclic region may not significantly affect potency and efficacy, whereas removal of any residue within the cyclic region typically leads to a reduction or complete loss of biological activity. nih.gov The octapeptide hU-II(4-11), which contains the cyclic hexapeptide sequence and flanking residues, has been identified as the minimum active fragment retaining full biological activity. nih.govrsc.orgphysiology.org

The conformation of Urotensin-II and its analogues plays a significant role in their biological activity. NMR studies have indicated that the cyclic core can adopt a compact conformation, potentially forming a hydrophobic pocket important for binding. nih.govresearchgate.net In membrane-mimetic environments, the cyclic hexapeptide sequence is proposed to adopt a β-turn structure, which is suggested as the bioactive conformation. acs.orgrsc.orgnih.gov The spatial arrangement and distances between critical pharmacophoric residues, particularly within the Trp-Lys-Tyr triad, are key determinants of activity. nih.govacs.org While the cyclic structure imposes conformational constraints, the development of potent linear agonists like this compound suggests that specific linear sequences can mimic the crucial conformational features required for receptor activation. nih.govresearchgate.net

Molecular Pharmacology and Receptor Interaction Mechanisms of Urolinin

Urotensin-II Receptor (U-IIR/UT) Binding Characteristics

The Urotensin-II receptor (U-IIR/UT) is a Class A G protein-coupled receptor (GPCR) that serves as the primary target for Urotensin-II and Urotensin II-related peptide (URP). Current time information in Koumac, NC.medchemexpress.comguidetomalariapharmacology.org Urolinin interacts with this receptor to elicit its pharmacological effects.

Affinity and Selectivity Profiling

This compound has demonstrated high potency as an agonist at the human U-IIR. Research indicates that this compound binds to the human UT receptor with low nanomolar potency. nih.gov Specifically, a pEC50 value of 8.3 has been reported for this compound at the human UT receptor, as determined in functional assays measuring receptor activation. Current time information in Koumac, NC.medchemexpress.com This high potency suggests a strong affinity for the receptor.

While this compound was developed based on the structure of U-II, which has some sequence homology with somatostatin (B550006) receptors (SSTRs), particularly SSTR2 and SSTR5 Current time information in Koumac, NC.medchemexpress.comguidetomalariapharmacology.orgnih.gov, detailed cross-reactivity or selectivity profiling of this compound against a broad panel of other GPCRs, including SSTRs, is not extensively described in the provided search results focusing specifically on this compound. The primary focus of the reported research is its potent agonism at the U-IIR.

Table 1: Potency of this compound at the Human Urotensin-II Receptor

| Ligand | Receptor Species | Parameter | Value | Reference |

| This compound | Human | pEC50 | 8.3 | Current time information in Koumac, NC.medchemexpress.com |

Ligand-Induced Receptor Activation Models

Agonist binding to GPCRs like the U-IIR typically induces conformational changes in the receptor protein that lead to its activation. labsolu.caguidetopharmacology.org Although the specific structural changes induced by this compound binding have not been detailed in the provided context, studies on the endogenous ligand Urotensin-II suggest that its binding involves interactions with specific transmembrane domains and extracellular loops of the U-IIR, leading to a structural rearrangement that facilitates G-protein coupling and downstream signaling. labsolu.caguidetopharmacology.orgwikipedia.org As a potent agonist, this compound is expected to stabilize similar active conformations of the U-IIR, thereby triggering the intracellular signaling cascades associated with receptor activation. Molecular modeling and docking studies have been employed to understand the interaction of U-II and other ligands with the U-IIR, providing insights into the structural features required for receptor activation. nih.govguidetopharmacology.org

Intracellular Signaling Cascades Triggered by this compound

Activation of the Urotensin-II receptor by agonists like this compound initiates several intracellular signaling pathways.

G-Protein Dependent Pathways (e.g., Calcium Mobilization)

The U-IIR is known to primarily couple to Gq/G11 proteins. Current time information in Koumac, NC.guidetomalariapharmacology.orgumich.edufishersci.caidrblab.net Activation of this pathway by U-IIR agonists leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, resulting in an increase in intracellular calcium concentration ([Ca2+]i). Current time information in Koumac, NC.guidetomalariapharmacology.orgumich.edu

Research on this compound, particularly its identification and characterization, heavily relies on its ability to induce calcium mobilization. nih.govnih.gov Functional assays measuring intracellular calcium levels have demonstrated that this compound effectively triggers this Gq/G11-mediated signaling pathway upon binding to the U-IIR. nih.govnih.gov

While Gq/G11 coupling is predominant, studies on U-II have also suggested potential coupling to Gi/o proteins, which can lead to the activation of extracellular signal-regulated kinases (ERKs). Current time information in Koumac, NC.rcsb.orgnih.gov The extent to which this compound engages this or other G-protein pathways beyond Gq/G11 is not explicitly detailed in the provided information.

Recruitment of β-Arrestins and Receptor Desensitization Research

Agonist-induced activation of GPCRs, including the U-IIR, can lead to the recruitment of β-arrestins. rcsb.org Beta-arrestins play a crucial role in receptor desensitization, internalization, and the initiation of alternative signaling pathways, often independent of G proteins.

Beta-arrestin binding to the activated and typically phosphorylated receptor can sterically hinder G-protein coupling, leading to a reduction in G-protein-mediated signaling, a process known as homologous desensitization. Beta-arrestin recruitment also facilitates the internalization of the receptor from the cell surface into endosomes, further contributing to signal termination and potentially leading to signal transduction from intracellular compartments.

Studies on U-II and other U-IIR ligands have investigated β-arrestin recruitment using techniques like Bioluminescence Resonance Energy Transfer (BRET). rcsb.org While the provided information confirms that U-IIR activation leads to β-arrestin recruitment rcsb.org, specific data on this compound's ability to recruit β-arrestins or induce U-IIR desensitization and internalization is not explicitly detailed. However, as a potent agonist, it is plausible that this compound would induce these processes similar to other U-IIR agonists, potentially with distinct kinetics or efficacy depending on its specific interaction profile with the receptor. Receptor desensitization is a general mechanism observed with prolonged exposure to GPCR agonists.

Advanced Research Methodologies and Models in Urolinin Studies

Computational Approaches to Urolinin-Receptor Interactions

Computational methods play a crucial role in the initial stages of drug discovery and characterization, offering insights into the potential binding modes and affinities of ligands like this compound to the Urotensin-II receptor. zhanggroup.orgnih.gov

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are widely applied computational techniques used to identify potential ligands for the Urotensin-II receptor and predict their binding interactions. idrblab.netumich.eduidrblab.netciteab.comnih.gov These methods involve computationally screening large libraries of chemical compounds against the 3D structure of the receptor to identify molecules likely to bind with high affinity. umich.eduidrblab.net Studies have successfully utilized docking-based and pharmacophore-based virtual screening to identify novel agonists and antagonists targeting the UT receptor. idrblab.netciteab.comnih.gov This is particularly valuable when the crystal structure of the receptor is unavailable, necessitating the use of homology models. idrblab.netciteab.com The application of these techniques to the study of U-IIR ligands, such as this compound, helps in prioritizing compounds for experimental testing and understanding the key features required for receptor binding. wikipedia.orgumich.eduidrblab.net

Homology Modeling and Molecular Dynamics Simulations of U-IIR

Given that the complete crystal structure of the Urotensin-II receptor has not yet been resolved, homology modeling is a critical technique for constructing 3D models of the receptor. idrblab.netciteab.com These models are built based on the known structures of related G protein-coupled receptors (GPCRs). idrblab.netmdpi.com Homology models of the UT receptor have been successfully constructed and evaluated for their suitability in subsequent computational studies like molecular docking. idrblab.netciteab.com

Molecular dynamics (MD) simulations are often employed in conjunction with homology modeling and docking to provide a more dynamic representation of the U-IIR and its interactions with ligands. zhanggroup.orgnih.govmdpi.comepo.orgembopress.org MD simulations allow researchers to study the flexibility of the receptor and how it changes upon ligand binding, offering more precise insights into the molecular recognition process. zhanggroup.orgnih.gov These simulations can help to understand the binding modes of ligands and compare the interaction profiles of different compounds targeting the U-IIR. mdpi.comepo.org Such computational approaches are valuable for understanding how agonists like this compound interact with the U-IIR at an atomic level. wikipedia.org

In Vitro Biological System Models for this compound Research

In vitro biological systems are essential for experimentally validating the findings from computational studies and characterizing the functional activity of this compound.

Use of Recombinant Cell Lines Expressing Urotensin-II Receptor (e.g., HEK293 cells)

Recombinant cell lines that stably express the human Urotensin-II receptor (GPR14) are widely used in U-IIR research. nih.gov Human embryonic kidney (HEK293) cells are a common choice for developing such recombinant lines due to their ease of culture and transfection efficiency. nih.gov Chinese hamster ovary (CHO) cells are also utilized and considered suitable for generating stable cell lines expressing GPCRs like the Urotensin receptor.

These recombinant cell lines serve as valuable tools for conducting functional assays, such as calcium mobilization studies, which measure the downstream signaling effects of U-IIR activation. nih.gov They are also used in radioligand binding assays to determine the binding affinity of ligands to the receptor. nih.gov The use of these controlled in vitro systems allows for the assessment of the potency and efficacy of U-IIR agonists like this compound. wikipedia.orgnih.gov

Biochemical Characterization of this compound Stability in Research Media

The biochemical stability of peptide agonists like this compound in biological matrices and research media is a critical factor influencing their efficacy and suitability for in vitro and in vivo studies. wikipedia.org

Studies on peptide stability often involve assessing their susceptibility to enzymatic degradation in serum or plasma. wikipedia.org Serum stability tests are commonly performed to determine how long a peptide remains intact and active in the presence of serum proteases. wikipedia.org Improving metabolic stability is a key objective in the design of peptide-based therapeutics and research tools, as poor stability can lead to rapid clearance and reduced bioavailability. wikipedia.org

Research on U-IIR ligands and other peptides has explored various strategies to enhance metabolic stability, including the incorporation of modified amino acids, cyclization, or modification of termini to resist proteolytic cleavage. wikipedia.org For peptidic agonists like this compound, understanding and potentially improving their stability in research media is crucial for obtaining reliable and consistent experimental results. wikipedia.org While specific detailed data tables on this compound's stability were not found in the provided sources, the importance of evaluating metabolic and serum stability for U-IIR peptidic agonists is highlighted by the research in this field. wikipedia.org

Analytical Methodologies for this compound Detection and Quantification in Research Settings

Based on the currently available information, detailed analytical methodologies specifically developed and validated for the direct detection and quantification of the chemical compound "this compound" in various research matrices are not extensively reported in the provided search results.

"this compound" is identified as a linear peptidic Urotensin-II Receptor Agonist. medkoo.comacs.orgnih.govresearchgate.net. Its chemical structure is described as nWWK-Tyr(3-NO2)-Abu, with a detailed IUPAC name provided medkoo.com. Research into "this compound" has involved assessing its potency and metabolic stability, with receptor activation measured using a cell-based high-throughput fluorescence calcium mobilization assay acs.orgnih.gov. This assay is a functional method to evaluate the biological activity of the compound, not a technique for its chemical quantification in a sample.

While analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), spectroscopic methods, and ELISA are widely used in the analysis of various compounds, including related molecules like urolithins researchgate.netnih.govnih.govresearchgate.netnih.govjrespharm.commdpi.comcreative-proteomics.commdpi.comphytohub.euresearchgate.netnih.govendocrine-abstracts.orgnih.govresearchgate.netbioscmed.comcabidigitallibrary.orgnih.govmdpi.commdpi.combio-rad.comresearchgate.net, specific applications of these methods for the direct quantification of the peptidic compound "this compound" were not found within the scope of this search. The development of specific antibodies would be required for ELISA-based quantification of a peptide like this compound, and while ELISA is a common immunoassay technique nih.govresearchgate.netbioscmed.comcabidigitallibrary.orgmdpi.combio-rad.comresearchgate.net, there is no indication in the search results that an ELISA for this compound has been developed or is in common research use. Similarly, while LC-MS/MS is a powerful tool for peptide analysis, specific method parameters or research findings for this compound quantification using this technique were not identified.

Therefore, detailed research findings and data tables specifically focusing on the analytical detection and quantification of "this compound" using standard chemical analysis techniques cannot be provided based on the current search results. Research appears to focus more on its synthesis and functional activity assays.

Future Perspectives in Urolinin Based Urotensin Ii Receptor Research

Exploration of Allosteric Modulation of Urotensin-II Receptor by Peptidic Agonists

The Urotensin-II receptor, like other G protein-coupled receptors (GPCRs), is a dynamic entity capable of undergoing conformational changes that influence its interaction with ligands and downstream signaling partners. Allosteric modulation, where a ligand binds to a site distinct from the orthosteric (primary) binding site, offers a sophisticated means to fine-tune receptor activity. biorxiv.orgacs.org While Urolinin acts as an agonist, future research is poised to explore its potential, or that of novel this compound-based peptides, as allosteric modulators of the UT receptor.

Research into the allosteric modulation of the UT receptor is gaining traction, with studies exploring the ability of different ligands, including peptides, to induce distinct receptor conformational states and biased signaling. biorxiv.orgnih.govfrontiersin.org For instance, studies with modified human UII analogues have shown noncompetitive modulation, supporting the concept of lateral allostery in a GPCR multimeric model. nih.gov Some analogues have demonstrated the ability to enhance the efficacy of human UII, while others act as negative allosteric modulators. nih.gov

Future perspectives in this area involve leveraging the unique structural features of linear peptides like this compound to probe allosteric sites on the UT receptor. This could involve:

Designing this compound analogues with modifications aimed at targeting putative allosteric sites identified through computational modeling or structural studies.

Investigating the signaling profiles of this compound and its analogues to identify biased agonism or allosteric modulation of specific downstream pathways (e.g., G protein coupling vs. β-arrestin recruitment).

Utilizing techniques such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) to monitor receptor conformational changes induced by this compound and its analogues, providing insights into allosteric mechanisms.

Exploring the potential for peptidic agonists to act as allosteric modulators in the context of UT receptor dimerization or oligomerization, which can influence receptor function and signaling bias.

These investigations are crucial for a more complete understanding of UT receptor pharmacology and could reveal novel therapeutic strategies targeting allosteric sites.

Development of Optogenetic or Chemogenetic Tools for Urotensin-II System Control

Precisely controlling the activity of the urotensinergic system in living cells and organisms is essential for dissecting its complex physiological roles and pathological involvement. Traditional pharmacological tools, while valuable, often lack the spatial and temporal precision required for such detailed studies. Future research envisions the development of optogenetic or chemogenetic tools specifically designed to manipulate the Urotensin-II system, potentially utilizing this compound or its derivatives as a basis.

Optogenetics involves using light-sensitive proteins to control cellular activity, while chemogenetics employs engineered receptors that respond only to otherwise inert small molecules. Applying these technologies to the UT system could offer unprecedented control over UT receptor activation.

Future directions in this area could include:

Developing photoactivatable or photoswitchable this compound analogues whose activity can be precisely controlled by light. This would allow for the study of the immediate effects of UT receptor activation in specific cell types or tissues.

Generating engineered UT receptors that are responsive to synthetic ligands (Designer Receptors Exclusively Activated by Designer Drugs - DREADDs) that are chemically unrelated to endogenous UII or URP. This compound or its stable analogues could serve as lead structures for designing such selective synthetic ligands.

Targeting the expression of UT receptors or the synthesis/release of endogenous ligands in specific cell populations using viral vectors or genetic approaches, coupled with optogenetic or chemogenetic actuators.

Integrating these tools with advanced imaging techniques to monitor real-time changes in cellular signaling and physiological responses triggered by precise activation or inhibition of the UT system.

The development of such tools would provide powerful new approaches to investigate the role of the urotensinergic system in various biological processes, from cardiovascular regulation to neurobiology.

Integration of Multi-Omics Data for Comprehensive Urotensin-II Receptor Pathway Elucidation

A comprehensive understanding of the urotensinergic system necessitates moving beyond the study of individual components to an integrated view of its interactions within complex biological networks. Future research will increasingly rely on the integration of multi-omics data – including genomics, transcriptomics, proteomics, and metabolomics – to fully elucidate the Urotensin-II receptor pathway and its broader implications.

Multi-omics approaches can provide a holistic picture of how the UT system influences gene expression, protein profiles, and metabolic states in different tissues and under various physiological or pathological conditions. nih.gov By integrating these diverse datasets, researchers can identify novel components of the UT signaling pathway, understand feedback mechanisms, and uncover how the urotensinergic system interacts with other signaling networks.

Future perspectives in this domain related to this compound research involve:

Utilizing this compound as a probe to stimulate UT receptor activation in various cell types or model systems, followed by comprehensive multi-omics profiling to identify downstream molecular changes.

Integrating genomic data (e.g., variations in the UTS2 or UTS2R genes) with transcriptomic and proteomic data to understand how genetic factors influence UT receptor expression and signaling, and how these variations might impact responses to UT agonists like this compound.

Applying metabolomics to identify metabolic signatures associated with UT receptor activation by this compound, potentially revealing novel metabolic pathways regulated by the urotensinergic system.

Developing sophisticated computational tools and bioinformatics approaches to integrate and analyze the complex multi-omics datasets generated, enabling the construction of comprehensive network maps of the urotensinergic pathway. nih.govnih.gov

Using integrated multi-omics data to identify biomarkers of UT system activity or disease states influenced by this system, which could be modulated by this compound or future UT-targeted therapies.

This integrated approach is essential for moving towards a systems-level understanding of the urotensinergic system and its role in health and disease.

Design of Highly Selective and Metabolically Robust this compound Analogs for Preclinical Research Tool Development

This compound's improved metabolic stability compared to native UII makes it a valuable starting point for the development of research tools. medkoo.comnih.gov However, for detailed preclinical investigations, there is a continuous need for UT receptor ligands with enhanced selectivity, potency, and in vivo stability. Future research will focus on the rational design and synthesis of this compound analogues with optimized pharmacological properties.

The design of metabolically robust peptide analogues often involves modifications such as incorporating non-natural amino acids, cyclization (although this compound is linear, this is a general strategy for peptides), or modifying peptide backbones to resist enzymatic degradation. nih.govresearchgate.net Achieving high selectivity for the UT receptor over other related or unrelated receptors is also paramount to ensure that observed biological effects are specifically mediated by the UT system.

Future directions for designing this compound analogues include:

Systematic structure-activity relationship (SAR) studies based on the this compound scaffold, exploring modifications at different positions to enhance potency, selectivity, and metabolic stability. nih.govnih.gov

Incorporating D-amino acids or other peptidomimetics into the this compound sequence to improve resistance to peptidases while maintaining or enhancing UT receptor binding and activation. nih.gov

Developing fluorescent, radiolabeled, or biotinylated this compound analogues that can be used as probes for receptor binding studies, imaging, and pull-down assays to study receptor localization and interactions.

Designing bivalent ligands based on the this compound structure that can simultaneously engage two protomers of a UT receptor dimer or interact with the UT receptor and another relevant protein, potentially leading to novel pharmacological profiles.

Utilizing computational design approaches, such as molecular docking and dynamics simulations, to predict the binding modes and stability of this compound analogues and guide the synthesis of promising candidates.

The development of a diverse panel of highly characterized, selective, and stable this compound analogues will provide indispensable tools for dissecting the physiological and pathological roles of the Urotensin-II system in preclinical models, paving the way for potential therapeutic interventions.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Urolinin in vitro?

this compound, a linear peptidic urotensin-II receptor agonist, requires rigorous synthesis and characterization protocols. Key steps include:

- Solid-phase peptide synthesis (SPPS) for linear backbone assembly, followed by oxidative disulfide bond formation under controlled pH (e.g., ammonium bicarbonate buffer, pH 7.4) .

- Structural validation via NMR spectroscopy (e.g., , ) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and disulfide connectivity .

- Purity assessment using reverse-phase HPLC with UV detection (λ = 214 nm) and C18 columns, ensuring ≥95% purity for biological assays .

Example Table: Key Characterization Parameters

| Parameter | Method | Criteria | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | ±0.05 Da accuracy | |

| Disulfide Bonds | Ellman’s assay | Quantification of free thiols | |

| Purity | HPLC-UV | Retention time ±0.2 min |

Q. How can researchers validate this compound’s receptor binding specificity in cellular models?

- Use radioligand displacement assays with -Urotensin-II in HEK293 cells expressing recombinant UT receptors. Competitive binding curves (IC) should be normalized to nonspecific binding (e.g., 1 μM unlabeled ligand) .

- Cross-validate with calcium flux assays (Fluo-4 AM dye) to measure intracellular Ca mobilization, ensuring UT receptor-dependent signaling .

Advanced Research Questions

Q. How should researchers address contradictions in reported UT receptor activation pathways mediated by this compound?

Discrepancies in downstream signaling (e.g., G vs. G coupling) require:

- Pathway-specific inhibitors : Pre-treat cells with pertussis toxin (G inhibitor) or YM-254890 (G inhibitor) to isolate contributions .

- Cell-type stratification : Compare responses across primary vascular smooth muscle cells (VSMCs) vs. transfected cell lines to assess tissue-specific bias .

- Data normalization : Express results as fold-change relative to basal activity to mitigate variability between experimental setups .

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound’s effects across species?

- Apply mixed-effects models to account for interspecies variability (e.g., human vs. rodent UT receptor isoforms). Fixed effects: dose concentration; random effects: species .

- Use Bland-Altman plots to quantify agreement between replicates or assays, with predefined limits of agreement (LoA) at ±1.96 SD .

Q. How can researchers design studies to elucidate this compound’s role in neuroendocrine tumor (NET) pathophysiology?

- PICOT Framework :

- Population : NET cell lines (e.g., BON-1, QGP-1) with confirmed UT receptor expression .

- Intervention : this compound (1 nM–10 μM) exposure over 24–72 hours.

- Comparison : Untreated controls vs. Urotensin-II-treated groups.

- Outcome : Proliferation (MTT assay), apoptosis (Annexin V/PI), and migration (scratch assay).

- Time : Acute (≤24 h) vs. chronic (≥48 h) effects .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound-related preclinical studies?

- NIH Guidelines Compliance : Report animal/cell line source, passage number, and mycoplasma testing status .

- Reagent documentation : Provide batch numbers for this compound synthesis and storage conditions (e.g., -80°C lyophilized) .

- Open-data sharing : Deposit raw HPLC traces, NMR spectra, and dose-response curves in repositories like Zenodo .

Q. How should researchers contextualize this compound’s efficacy relative to existing UT receptor ligands?

- Comparative Table :

| Ligand | Receptor Affinity (K, nM) | Selectivity (UT vs. other GPCRs) | Reference |

|---|---|---|---|

| This compound | 0.8 ± 0.1 | >100-fold for UT | |

| Urotensin-II | 0.5 ± 0.2 | Moderate cross-reactivity |

- Functional selectivity assays : Compare cAMP inhibition (G) vs. IP accumulation (G) to quantify biased signaling .

Data Conflict Resolution

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .

- Allosteric modulation testing : Co-administer with UT receptor-positive allosteric modulators (e.g., compound 3b) to enhance in vivo response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.